molecular formula C13H22O4 B14722367 (3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate CAS No. 5332-77-4

(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate

Cat. No.: B14722367
CAS No.: 5332-77-4
M. Wt: 242.31 g/mol
InChI Key: NZYGHSMLNBLDBT-UHFFFAOYSA-N
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Description

(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate is an organic compound with the molecular formula C₁₃H₂₂O₄ It is a derivative of cyclohexane, where two methanediyl diacetate groups are attached to the 1 and 2 positions of a 3-methylcyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate typically involves the following steps:

    Starting Material: The synthesis begins with 3-methylcyclohexane-1,2-diol.

    Acetylation: The diol undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and acetic acid.

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids.

    Reduction: Reduction of the ester groups can be achieved using reducing agents like lithium aluminum hydride to produce the corresponding alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, typically at elevated temperatures.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Hydrolysis: 3-methylcyclohexane-1,2-diol and acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

(3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate involves its interaction with biological molecules. The ester groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylcyclohexane-1,2-diyl)dimethanediyl diacetate: Unique due to its specific substitution pattern on the cyclohexane ring.

    Cyclohexane-1,2-diyl diacetate: Lacks the methyl group at the 3-position, resulting in different chemical and biological properties.

    Cyclohexane-1,2-diyl dimethanol: Contains hydroxyl groups instead of acetate groups, leading to different reactivity and applications.

Uniqueness

The presence of the methyl group at the 3-position and the ester groups at the 1 and 2 positions of the cyclohexane ring make this compound unique

Properties

CAS No.

5332-77-4

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

[2-(acetyloxymethyl)-3-methylcyclohexyl]methyl acetate

InChI

InChI=1S/C13H22O4/c1-9-5-4-6-12(7-16-10(2)14)13(9)8-17-11(3)15/h9,12-13H,4-8H2,1-3H3

InChI Key

NZYGHSMLNBLDBT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1COC(=O)C)COC(=O)C

Origin of Product

United States

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